2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole is an organic compound with the molecular formula C13H8BrNS2 and a molecular weight of 322.24. This compound features a benzothiazole core substituted with a 5-bromothiophene moiety via an ethenyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, which is often used in organic synthesis and material chemistry .
Mode of Action
It is known that thiophene derivatives can participate in various chemical reactions, such as nucleophilic substitution reactions, coupling reactions, and cyclization reactions, thereby introducing different functional groups and conformations .
Biochemical Pathways
Thiophene derivatives are widely used in the synthesis of drug molecules and luminescent materials . They can introduce specific substituents, alter the conjugated structure and electronic properties of the thiophene molecule, thereby regulating its optical properties and luminescent effects .
Pharmacokinetics
The solubility of the compound in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
Given its potential use in the synthesis of luminescent materials , it may have effects on cellular processes related to light emission.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Ethenyl Linkage: The ethenyl linkage is introduced through a Heck reaction, where the benzothiazole derivative is coupled with a suitable vinyl halide in the presence of a palladium catalyst.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.
Final Coupling: The brominated thiophene is then coupled with the ethenyl-substituted benzothiazole under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.
Reduction: Reduced forms of the ethenyl linkage and other functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-bromothiophene: A related compound with a similar thiophene ring structure.
5-Bromothiophene-2-carbaldehyde: Another thiophene derivative with a bromine atom at the 5-position.
2,5-Dibromothiophene: A thiophene derivative with two bromine atoms at the 2- and 5-positions.
Uniqueness
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core and a brominated thiophene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS2/c14-12-7-5-9(16-12)6-8-13-15-10-3-1-2-4-11(10)17-13/h1-8H/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLCYSGZXOIFTF-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.